molecular formula C21H17FN4S B15084746 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15084746
M. Wt: 376.5 g/mol
InChI Key: KDDZQVXMCZASAI-UHFFFAOYSA-N
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Description

The compound 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (CAS: 499124-47-9) is a 1,2,4-triazole derivative with a pyridine ring at position 3, a 4-methylphenyl group at position 4, and a 4-fluorobenzylsulfanyl moiety at position 5. Its molecular formula is C₂₁H₁₇FN₄S (MW: 376.45), and it is structurally characterized by the SMILES notation Cc1ccc(cc1)n1c(SCc2ccc(cc2)F)nnc1c1ccncc1 .

Properties

Molecular Formula

C21H17FN4S

Molecular Weight

376.5 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17FN4S/c1-15-2-8-19(9-3-15)26-20(17-10-12-23-13-11-17)24-25-21(26)27-14-16-4-6-18(22)7-5-16/h2-13H,14H2,1H3

InChI Key

KDDZQVXMCZASAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with thioether oxidation patterns observed in structurally related triazole derivatives.

Reaction Type ConditionsReagentsProducts
Sulfoxide formation0–5°C, 2–4 hrsH<sub>2</sub>O<sub>2</sub> (30%) in acetic acidSulfoxide derivative (R-SO-R')
Sulfone formation50–60°C, 6–8 hrsmCPBA (meta-chloroperbenzoic acid)Sulfone derivative (R-SO<sub>2</sub>-R')

Key Findings :

  • Sulfoxide formation occurs selectively at low temperatures with hydrogen peroxide.

  • Sulfone derivatives require stronger oxidizing agents like mCPBA and extended reaction times.

Nucleophilic Aromatic Substitution

Reaction Type ConditionsReagentsProducts
Pyridine coordinationRoom temperature, anhydrousCu(I)/Cu(II) saltsMetal-ligand complexes

Key Findings :

  • Copper-catalyzed reactions form stable complexes, enhancing catalytic activity in cross-coupling applications.

  • Fluorine substituents on the benzyl group remain inert under these conditions.

Triazole Ring Functionalization

The 1,2,4-triazole core demonstrates resistance to electrophilic attack but undergoes alkylation at unsubstituted nitrogen sites under basic conditions .

Reaction Type ConditionsReagentsProducts
N-Alkylation60°C, K<sub>2</sub>CO<sub>3</sub>, DMFMethyl iodideQuaternary triazolium salts

Key Findings :

  • Alkylation occurs preferentially at the N1 position of the triazole ring .

  • Steric hindrance from the 4-methylphenyl group limits reactivity at N2.

Reduction Reactions

The sulfanyl group can be reduced to a thiol (-SH) under drastic conditions, though this pathway is less common due to competing side reactions.

Reaction Type ConditionsReagentsProducts
Thiol formation100°C, 12 hrsLiAlH<sub>4</sub> in THFThiol derivative (R-SH)

Key Findings :

  • Reduction yields are low (<30%) due to triazole ring stability under reductive conditions.

Biological Activity-Related Reactivity

While not a direct chemical reaction, the compound’s interaction with bacterial enzymes involves reversible binding via its sulfanyl and fluorobenzyl groups, as demonstrated in in vitro assays against Proteus mirabilis and Staphylococcus aureus .

Structural Insights :

  • The 4-fluorobenzyl group enhances lipophilicity, improving membrane penetration .

  • The pyridine ring contributes to π-π stacking interactions with enzyme active sites .

Stability Under Hydrolytic Conditions

The compound remains stable in aqueous acidic (pH 2–6) and basic (pH 8–12) environments at 25°C for 24 hrs, with <5% degradation observed.

Scientific Research Applications

4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. These interactions can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers of the Fluorobenzyl Group
  • 4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine (CAS: 499124-46-8): This isomer substitutes the fluorine atom at the ortho position (2-fluorobenzyl) instead of the para position.
  • 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) :
    The meta-fluorobenzyl substitution alters electronic effects (e.g., dipole moments) and may influence π-π stacking interactions with aromatic residues in enzyme active sites .

Halogen-Substituted Analogues
  • 4-{5-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine: Replacing fluorine with chlorine increases lipophilicity (Cl has a higher molar refractivity: 6.03 vs.
Bulkier Hydrophobic Substituents
  • 4-(5-((1-Naphthylmethyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine :
    The naphthyl group introduces significant hydrophobicity (MW: 408.52) and may improve π-π interactions in hydrophobic protein pockets, though solubility in aqueous media is likely reduced compared to the fluorobenzyl analogue .
Alkylsulfanyl Derivatives
  • 3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) :
    Replacement of the 4-methylphenyl group with an amine at position 4 increases hydrogen-bonding capacity, which could enhance target selectivity in enzymes like kinases or proteases .

Physicochemical Properties

Property Target Compound 2-Fluorobenzyl Analogue 2-Chlorobenzyl Analogue Naphthylmethyl Analogue
Molecular Weight 376.45 376.45 390.89 408.52
LogP (Predicted) 3.8 3.7 4.2 5.1
Aqueous Solubility (mg/mL) 0.12 0.09 0.05 <0.01
Melting Point (°C) 146–148 (predicted) 147–149 173–174 210–212

The 4-fluorobenzyl group balances moderate hydrophobicity and electronic effects, making the target compound more soluble than bulkier analogues (e.g., naphthyl) but less lipophilic than chlorinated derivatives .

Biological Activity

The compound 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine (CAS Number: 499124-47-9) is a member of the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure

The molecular formula of the compound is C21H17FN4SC_{21}H_{17}FN_4S. Its structure features a triazole ring linked to a pyridine moiety and a sulfanyl group attached to a fluorobenzyl substituent.

Pharmacological Profile

  • Anticancer Activity
    • Compounds containing the 1,2,4-triazole scaffold have shown promising anticancer properties. Research indicates that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions on the phenyl rings have demonstrated significant activity against breast cancer cells .
  • Antimicrobial Properties
    • The 1,2,4-triazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of electron-withdrawing groups such as fluorine has been correlated with increased potency against pathogens like Staphylococcus aureus and Candida albicans. The SAR studies suggest that compounds with longer alkyl chains or specific phenyl substitutions exhibit enhanced antimicrobial activity .
  • Anticonvulsant Effects
    • Some triazole derivatives have been investigated for their anticonvulsant properties. In particular, modifications that increase lipophilicity appear to improve efficacy in seizure models .

Structure-Activity Relationships (SAR)

The biological activity of 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can be influenced by:

  • Substituents on the Triazole Ring : Variations in substituents can lead to significant changes in biological activity. For example, introducing halogens or alkyl groups can modulate potency.
  • Pyridine Moiety : The presence of a pyridine ring contributes to the overall lipophilicity and biological interaction profiles of these compounds.

Case Studies

  • In vitro Studies : A study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Animal Models : In vivo studies have shown that selected compounds from this class can significantly reduce tumor size in xenograft models, suggesting effective bioavailability and therapeutic potential .

Q & A

Q. What mechanistic insights explain the compound’s dual antiplatelet and antibacterial actions?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against COX-1/2 (antiplatelet) and DNA gyrase (antibacterial).
  • Metabolomics : Use LC-MS to profile changes in arachidonic acid (platelet activation) or bacterial folate pathways post-treatment .

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